Ethyl 5-oxo-DL-prolinate
Overview
Description
Ethyl 5-oxo-DL-prolinate, also known as ethyl 5-oxopyrrolidine-2-carboxylate or ethyl dl-pyroglutamate, is a chemical compound with the molecular formula C7H11NO3 . It has a molecular weight of 157.17 g/mol .
Molecular Structure Analysis
The InChI string for Ethyl 5-oxo-DL-prolinate isInChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
. The Canonical SMILES is CCOC(=O)C1CCC(=O)N1
. Physical And Chemical Properties Analysis
Ethyl 5-oxo-DL-prolinate has a melting point of 54 °C and a boiling point of 137-140 °C (at 0.45 Torr) . Its density is predicted to be 1.161±0.06 g/cm3 . The pKa is predicted to be 14.78±0.40 .Scientific Research Applications
Enzyme Interaction and Biological Pathways
Sulfhydryl Group Modification in Enzyme Activities : Ethyl 5-oxo-DL-prolinate plays a role in the study of enzymes like 5-oxo-L-prolinase, which is involved in the conversion of 5-oxo-L-proline to L-glutamate, a process coupled with ATP cleavage (Williamson & Meister, 1982).
Subcellular Localization and Catalytic Properties : In plants like Nicotiana tabacum, 5-oxo-prolinase, an enzyme similar to 5-oxo-L-prolinase, is primarily found in the cytoplasm and requires certain cations for optimal activity. Its interaction with analogs of 5-oxo-proline, such as Ethyl 5-oxo-DL-prolinate, offers insights into enzyme mechanisms (Rennenberg, Stcitikamp, & Kesselmeier, 1981).
Glutathione Formation and Enzyme Inhibition : Ethyl 5-oxo-DL-prolinate analogs can serve as substrates for enzymes like 5-oxo-L-prolinase, indicating potential therapeutic applications in conditions involving glutathione depletion (Williamson & Meister, 1981).
Chemical Synthesis and Molecular Interactions
- Crystal Structure Studies : The synthesis and crystal structure of compounds related to Ethyl 5-oxo-DL-prolinate, like ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, provide valuable information on molecular interactions and crystallography. This compound's structure was confirmed through various spectroscopy methods, contributing to the understanding of molecular formations and interactions (Marjani, 2013).
Photolysis and Reaction Pathways : Research on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various solvents highlights the complex reaction pathways and potential applications in photochemical processes. This work contributes to understanding the competing photolytic pathways in these types of compounds (Ang & Prager, 1992).
Synthetic Applications in Organic Chemistry : Studies on the synthesis of related compounds like 4-benzyl-2,3-didehydroprolinate showcase the use of ethyl 5-oxo-DL-prolinate in organic synthesis, particularly in the creation of chiral templates for Michael additions and the synthesis of enantiopure compounds. This research is crucial for developing new synthetic methodologies in organic chemistry (Ezquerra et al., 1996).
Biochemical and Pharmacological Implications
- Metabolic Pathways and Biologic Effects : Ethyl 5-oxo-DL-prolinate andits analogs have been studied for their effects on metabolic pathways and biological functions, such as in the metabolism of 5-oxoeicosanoids in human neutrophils. This research is significant for understanding the role of such compounds in cellular processes and their potential pharmacological implications (Powell et al., 1996).
- Enzymatic Activity and Tissue Distribution : The study of enzymes like 5-oxo-L-prolinase, which interacts with Ethyl 5-oxo-DL-prolinate, offers insights into the kinetic parameters and tissue distribution of these enzymes. This information is crucial for understanding the role of these enzymes in various biological processes and their distribution in different tissues (Weber et al., 1999).
Safety And Hazards
When handling Ethyl 5-oxo-DL-prolinate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
ethyl 5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOOVQLTTVTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984674 | |
Record name | Ethyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-DL-prolinate | |
CAS RN |
66183-71-9, 7149-65-7 | |
Record name | 5-Oxoproline ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66183-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxo-DL-prolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066183719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7149-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7149-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-oxo-DL-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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